3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] 3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524535
InChI: InChI=1S/C11H17N3/c1-10(2)5-11(6-10)9-8(3-4-14-11)12-7-13-9/h7,14H,3-6H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]

CAS No.:

Cat. No.: VC17524535

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] -

Specification

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name 3',3'-dimethylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane]
Standard InChI InChI=1S/C11H17N3/c1-10(2)5-11(6-10)9-8(3-4-14-11)12-7-13-9/h7,14H,3-6H2,1-2H3,(H,12,13)
Standard InChI Key ZWHKSSNTODDFGX-UHFFFAOYSA-N
Canonical SMILES CC1(CC2(C1)C3=C(CCN2)NC=N3)C

Introduction

The compound 3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] is a spirocyclic organic molecule notable for its unique structure and potential applications in medicinal chemistry. Spiro compounds, characterized by their shared single atom connecting two cyclic systems, often exhibit distinct biological and chemical properties. This article provides an authoritative overview of the compound’s structure, properties, synthesis, and potential applications.

Molecular Formula and Weight

  • Molecular Formula: C11H16N2C_{11}H_{16}N_2

  • Molecular Weight: 176.26 g/mol .

IUPAC Name

The IUPAC name for the compound is spiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-3,3-dimethyl .

SMILES Representation

The SMILES (Simplified Molecular Input Line Entry System) notation is:

text
C1CC2(C1)C3=C(C(CN2)O)NC=N3

This representation encodes the molecular structure for computational analysis .

General Synthetic Route

The synthesis of spirocyclic compounds like this often involves:

  • Cyclization Reactions: Formation of the cyclobutane ring through a nucleophilic substitution or cycloaddition reaction.

  • Spiro Linkage Formation: Coupling of the cyclobutane ring with the imidazo[4,5-c]pyridine framework.

  • Functionalization: Introduction of methyl groups at specific positions to enhance stability or activity.

Challenges in Synthesis

  • Achieving regioselectivity during spiro linkage formation.

  • Controlling stereochemistry to ensure the desired spatial configuration.

Medicinal Chemistry

Spirocyclic compounds are widely studied for their pharmacological properties:

  • The imidazo[4,5-c]pyridine core is a known pharmacophore in antiviral and anticancer agents.

  • The cyclobutane moiety may confer rigidity to the molecule, enhancing receptor binding affinity.

Material Science

Spiro compounds are sometimes explored for their optical and electronic properties in material science applications.

Future Directions

Further research could focus on:

  • Functionalization to improve solubility and bioavailability.

  • Molecular docking studies to assess interactions with biological targets.

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